Ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride
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Overview
Description
Ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride is a chemical compound with the molecular formula C12H17NO2S·HCl It is a derivative of cysteine, where the amino acid is modified with an ethyl ester and a benzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available L-cysteine.
Protection of Amino Group: The amino group of L-cysteine is protected using a suitable protecting group such as tert-butoxycarbonyl (BOC).
Formation of Benzylsulfanyl Group: The thiol group of cysteine is then reacted with benzyl chloride to form the benzylsulfanyl derivative.
Esterification: The carboxyl group of the cysteine derivative is esterified using ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Deprotection: The protecting group on the amino group is removed to yield the final product, ethyl 2-amino-3-benzylsulfanylpropanoate.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the benzylsulfanyl group.
Substitution: The amino and benzylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified benzylsulfanyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving cysteine derivatives.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins that contain thiol groups, potentially modifying their activity.
Pathways: It may influence redox pathways and cellular signaling processes due to its sulfur-containing moiety.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-benzylsulfanylpropanoate
- Benzyl 2-amino-3-benzylsulfanylpropanoate
- Ethyl 2-amino-3-decylsulfanylpropanoate
Uniqueness
Ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride is unique due to its specific combination of an ethyl ester and a benzylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-2-15-12(14)11(13)9-16-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEVGMOTJUZUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639961 |
Source
|
Record name | Ethyl S-benzylcysteinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10639961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52844-67-4 |
Source
|
Record name | Ethyl S-benzylcysteinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10639961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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